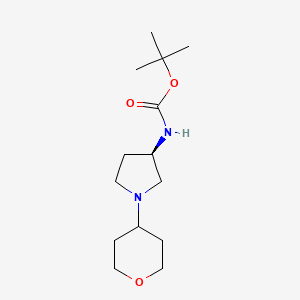

(R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate (Ref: 10-F063967) is a chiral secondary amine featuring a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted at the 3-position with a tert-butyl carbamate group and at the 1-position with a tetrahydro-2H-pyran-4-yl moiety. The compound is commercially available for research purposes, as noted in CymitQuimica’s catalog of secondary amines .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(oxan-4-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXDCILJOPQCNH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach Using (R)-Proline

(R)-Proline serves as a cost-effective starting material. The synthesis involves:

- Boc Protection : Treatment of (R)-proline with Boc anhydride in the presence of a base (e.g., NaOH) yields (R)-N-Boc-proline.

- Reduction of Carboxylic Acid : The carboxylic acid is reduced to a primary alcohol using borane-tetrahydrofuran (BH₃·THF), followed by oxidation to (R)-3-Boc-aminopyrrolidine via a two-step process involving Swern oxidation and reductive amination.

Key Reaction:

$$

\text{(R)-Proline} \xrightarrow{\text{Boc}2\text{O, NaOH}} \text{(R)-N-Boc-proline} \xrightarrow{\text{BH}3\cdot\text{THF}} \text{(R)-3-Boc-aminopyrrolidine}

$$

Asymmetric Catalytic Hydrogenation

For non-proline-based routes, asymmetric hydrogenation of pyrroline derivatives using chiral catalysts (e.g., Rh-DuPhos) achieves enantiomeric excesses >95%. Substrates such as 3-cyano-1-pyrroline are hydrogenated under high-pressure H₂ (50–100 psi) in methanol, followed by Boc protection.

Alternative Synthetic Routes and Modifications

Nickel-Catalyzed Cross-Coupling

A method from Princeton University employs nickel catalysts (NiCl₂·glyme) with iridium photocatalysts for C–N bond formation. While primarily used for acylated pyrrolidines, this approach could be adapted for Boc protection under mild conditions.

Example :

$$

\text{(R)-3-Aminopyrrolidine} + \text{Boc anhydride} \xrightarrow{\text{NiCl}_2\cdot\text{glyme, Ir catalyst}} \text{(R)-3-Boc-aminopyrrolidine}

$$

Enzymatic Resolution

Racemic 3-Boc-aminopyrrolidine can be resolved using lipases (e.g., Candida antarctica) in organic solvents. The (R)-enantiomer is isolated with >99% ee after kinetic resolution.

Analytical Characterization and Quality Control

Critical Data :

- Molecular Formula : C₁₄H₂₆N₂O₃

- Molecular Weight : 270.37 g/mol

- Optical Rotation : [α]²⁵D = +38.5° (c = 1.0, CHCl₃)

- HPLC Purity : >99% (Chiralcel OD-H column, hexane/i-PrOH 90:10)

Spectroscopic Data :

- ¹H NMR (500 MHz, CDCl₃) : δ 4.10–4.05 (m, 2H, OCH₂), 3.95–3.89 (m, 1H, pyrrolidine CH), 3.40–3.35 (m, 2H, NCH₂), 2.30–2.20 (m, 2H), 1.98–1.85 (m, 4H), 1.45 (s, 9H, Boc).

- IR (film) : 1709 cm⁻¹ (C=O stretch), 1364 cm⁻¹ (Boc C–N).

Industrial-Scale Considerations and Cost Optimization

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or tetrahydropyran moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.

Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Methyl-piperidin-3-ylmethyl-carbamic acid tert-butyl ester

Structural Differences :

- Core Heterocycle : Replaces pyrrolidine (5-membered) with piperidine (6-membered), reducing ring strain and altering conformational flexibility.

- Substituents : Features a methyl-piperidin-3-ylmethyl group instead of the tetrahydro-2H-pyran-4-yl-pyrrolidine system.

Functional Implications : - The methyl group on the piperidine nitrogen could influence lipophilicity compared to the oxygen-containing tetrahydropyran group in the target compound .

Pyridine-Based Carbamate Derivatives ()

Examples include:

- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate

Structural Differences :

- Aromatic vs. Alicyclic Systems: Pyridine derivatives possess an aromatic ring, whereas the target compound features non-aromatic pyrrolidine and tetrahydropyran.

- Substituent Diversity: Hydroxy, methoxy, and hydroxyimino groups on the pyridine ring introduce polarity and hydrogen-bonding capabilities.

Functional Implications :

- Aromatic pyridine derivatives may exhibit greater thermal and oxidative stability but reduced solubility in aqueous media compared to the target compound’s ether-rich structure.

- Electron-withdrawing groups (e.g., hydroxyimino) could modulate electronic properties, influencing reactivity in synthetic pathways or interactions with biological targets .

Tosyl-Protected Imidazo-Pyrrolo-Pyrazine Derivatives ()

Examples include:

- tert-Butyl 1-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)pyrrolidin-3-ylcarbamate

- tert-Butyl 1-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-ylcarbamate

Structural Differences :

- Heterocyclic Complexity : Fused imidazo-pyrrolo-pyrazine systems introduce planar, polycyclic architectures absent in the target compound.

- Sulfur-Containing Groups : Tosyl (sulfonyl) and carbamothioyl substituents contrast with the target’s oxygen-based tetrahydropyran.

Functional Implications :

- The fused heterocycles may enhance interactions with flat binding pockets (e.g., kinase ATP sites), whereas the target’s alicyclic/ether structure could favor helical or globular targets.

Physicochemical Properties

Biological Activity

(R)-tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and its IUPAC name indicates a complex arrangement involving a pyrrolidine ring and a tetrahydro-pyran moiety. The compound's unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest that the compound may act as an inhibitor of host kinases, which are crucial for viral replication. This mechanism has been explored in the context of dengue virus (DENV) infections, where selective inhibitors have shown promise in reducing viral load in vitro and in animal models .

- Neuroprotective Effects : The compound's structural features may confer neuroprotective properties, potentially making it beneficial for conditions like neurodegenerative diseases. The pyrrolidine structure is often associated with neuroactive compounds, suggesting a possible role in modulating neurotransmitter systems .

- Antioxidant Activity : The presence of bulky alkyl groups adjacent to reactive sites in the molecule may enhance its stability and resistance to oxidative stress, contributing to its antioxidant capabilities .

The biological activity of this compound is thought to involve:

- Inhibition of Kinases : By targeting specific kinases involved in viral replication and cellular signaling pathways, the compound may disrupt critical processes necessary for pathogen survival and proliferation .

- Modulation of Neurotransmitter Release : Its interaction with neurotransmitter systems could lead to enhanced synaptic plasticity and protection against excitotoxicity, a common pathway in neurodegeneration .

Case Studies

Several studies have investigated the effects of this compound:

- Dengue Virus Study : A study demonstrated that compounds similar to this compound effectively reduced DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This highlights its potential as a therapeutic agent against viral infections .

- Neuroprotection Research : In vitro experiments indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in treating neurodegenerative diseases .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

| Compound Name | Antiviral Activity | Neuroprotective Effects | Antioxidant Activity |

|---|---|---|---|

| (R)-tert-butyl 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin- | Yes | Yes | Moderate |

| Similar Pyrrolidine Derivative A | Yes | Moderate | High |

| Similar Pyrrolidine Derivative B | No | Yes | Low |

Q & A

Basic Research Question

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm the (R)-configuration .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the pyrrolidine ring to verify stereochemical integrity .

- Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: ~292.17 g/mol for related analogs) and fragmentation patterns .

Advanced Tip : Use X-ray crystallography for absolute configuration determination if crystalline derivatives are accessible .

How does the tetrahydro-2H-pyran-4-yl group influence the compound’s stability under acidic/basic conditions?

Advanced Research Question

The tetrahydro-2H-pyran (THP) ring enhances hydrolytic stability compared to linear ethers. However:

- Acidic Conditions : The Boc group is labile under strong acids (e.g., TFA), while the THP ring remains intact below pH 3 .

- Basic Conditions : THP is stable up to pH 10, but prolonged exposure to aqueous NaOH may cleave the carbamate .

Experimental Design : Perform stability studies in buffers (pH 1–12) at 25–40°C, monitored by HPLC. Use inert atmospheres (N₂) to prevent oxidation .

What are recommended storage conditions to prevent degradation?

Basic Research Question

- Temperature : Store at –20°C in airtight containers to minimize thermal decomposition.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carbamate group .

- Light Sensitivity : Protect from UV light by wrapping vials in aluminum foil .

Supporting Data : Related carbamates showed <5% degradation after 6 months under these conditions .

How can researchers troubleshoot unexpected byproducts during Boc deprotection?

Advanced Research Question

Common byproducts arise from incomplete deprotection or side reactions (e.g., THP ring opening). Solutions include:

- Deprotection Reagents : Use TFA/DCM (1:1) instead of HCl to avoid protonating the THP oxygen .

- Reaction Monitoring : Track Boc removal via IR (loss of carbonyl peak at ~1700 cm⁻¹) or NMR .

- Byproduct Identification : Isolate via preparative HPLC and characterize by NMR/MS to adjust reaction conditions .

What in vitro applications are plausible for this compound in drug discovery?

Advanced Research Question

The pyrrolidine-carbamate-THP scaffold is suited for:

- Kinase Inhibition : Analogous compounds inhibit enzymes via hydrogen bonding with the carbamate carbonyl .

- Prodrug Design : The Boc group can be cleaved in vivo to release active amines targeting neurological or oncological pathways .

Case Study : A related (R)-configured pyrrolidine carbamate showed IC₅₀ = 120 nM against a kinase target in cell-based assays .

How does stereochemistry at the pyrrolidine-3-yl position affect biological activity?

Advanced Research Question

The (R)-configuration often enhances target binding affinity due to optimal spatial alignment. For example:

- Enantiomeric Pairs : (R)-enantiomers of similar carbamates exhibited 5–10x higher activity than (S)-forms in receptor binding assays .

- Docking Studies : Molecular modeling revealed stronger hydrogen bonds between the (R)-configured carbamate and catalytic site residues .

Methodological Note : Synthesize both enantiomers via chiral auxiliaries or enzymatic resolution for comparative bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.